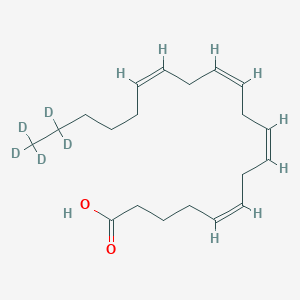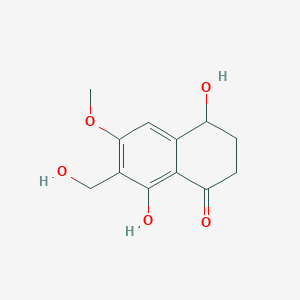
10-Norparvulenone
Descripción general
Descripción
10-Norparvulenone is a fungal metabolite originally isolated from the culture broth of Paraconiothyrium sporulosum FO-5050. This compound has garnered significant interest due to its unique chemical structure and biological activities, particularly its ability to inhibit the replication of the influenza virus .
Mecanismo De Acción
Target of Action
10-Norparvulenone is a fungal metabolite that primarily targets the influenza virus . It has been found to inhibit the replication of the influenza virus .
Mode of Action
It is known to decrease viral sialidase activity in infected cells . Sialidase is an enzyme that plays a crucial role in the life cycle of the influenza virus, particularly in its ability to infect host cells. By inhibiting this enzyme, this compound disrupts the virus’s ability to infect and replicate within host cells .
Biochemical Pathways
Given its inhibitory effect on viral sialidase activity, it likely impacts the pathways related to viral entry into host cells and subsequent replication .
Result of Action
The primary result of this compound’s action is the inhibition of influenza virus replication . This leads to an increase in the survival of infected cells . By inhibiting the virus’s ability to replicate, this compound can potentially limit the spread of the virus within the host, thereby mitigating the severity of the infection .
Análisis Bioquímico
Biochemical Properties
10-Norparvulenone has been found to decrease viral sialidase activity in Madin-Darby Canine Kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34
Cellular Effects
In MDCK cells infected with the influenza virus, this compound increases cell survival . It is suggested that it influences cell function by inhibiting viral sialidase activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level by decreasing viral sialidase activity . This could involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Métodos De Preparación
The total synthesis of 10-Norparvulenone has been achieved using a xanthate-mediated addition-cyclization sequence. This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of this compound. The synthetic route involves the following key steps:
Early-stage asymmetric alkynylation: of an aromatic aldehyde with a propiolate.
Intramolecular Friedel–Crafts acylation: .
Site-selective cleavage: of an aryl methyl ether.
Análisis De Reacciones Químicas
10-Norparvulenone undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
10-Norparvulenone has several scientific research applications:
Comparación Con Compuestos Similares
10-Norparvulenone is closely related to compounds such as parvulenone and O-methylasparvenone, which have similar structural motifs and biological activities . this compound is unique due to its specific inhibition of viral sialidase and its potent anticancer properties . Other similar compounds include:
Parvulenone: Another fungal metabolite with antiviral properties.
O-Methylasparvenone: A compound with similar structural features and biological activities.
Propiedades
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 10-Norparvulenone?
A1: this compound is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].
Q2: What is the reported biological activity of this compound?
A2: this compound has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].
Q3: Have there been any total syntheses reported for this compound?
A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.
Q4: What is the structure of this compound?
A4: this compound contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].
Q5: Has the environmental impact of this compound been studied?
A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of this compound. This information would be crucial for assessing any potential ecological risks associated with the compound.
Q6: What analytical techniques have been used to characterize this compound?
A7: Researchers have employed various analytical methods to characterize this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



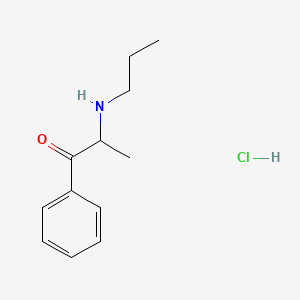
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
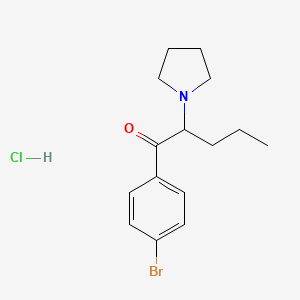
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
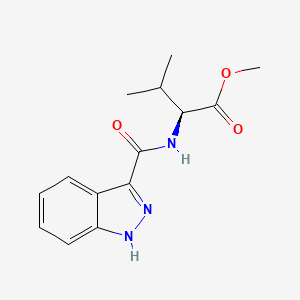
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
